molecular formula C5H3N5O3 B8139921 [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-

Cat. No.: B8139921
M. Wt: 181.11 g/mol
InChI Key: YJNXLKSCDFHLLQ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro- is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . This method is eco-friendly and results in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production rate and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium carbonate in an appropriate solvent can be used.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro- involves its interaction with specific molecular targets. It can act as a bio-isostere for purines, carboxylic acids, and N-acetylated lysine, thereby interfering with various biological pathways . The nitro group plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro group at the 6th position in [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro- distinguishes it from other similar compounds. This functional group enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O3/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNXLKSCDFHLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362832, DTXSID401260172
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103778-82-1, 89283-88-5
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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